(S)-7-Methyl-1,4-diazepan-5-one is derived from the broader class of diazepanes, which are known for their biological activity, particularly in the context of central nervous system depressants. This compound is a chiral molecule, with the "S" configuration indicating the specific spatial arrangement of its atoms . Its relevance in medicinal chemistry is underscored by its potential applications in drug development and synthesis.
The synthesis of (S)-7-Methyl-1,4-diazepan-5-one can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One common synthetic route includes:
Specific conditions such as temperature, solvent choice, and reaction time play critical roles in optimizing yield and purity during synthesis. For example, reactions may be conducted under reflux conditions or using microwave-assisted techniques to enhance efficiency .
The molecular structure of (S)-7-Methyl-1,4-diazepan-5-one features a seven-membered ring that includes two nitrogen atoms positioned at the 1 and 4 positions. The presence of a methyl group at position 7 contributes to its chirality.
The crystal structure can be analyzed using X-ray diffraction techniques to provide insights into atomic positions and molecular packing .
(S)-7-Methyl-1,4-diazepan-5-one participates in various chemical reactions typical for diazepanes:
These reactions are influenced by factors such as solvent polarity, temperature, and catalyst presence .
The mechanism of action for (S)-7-Methyl-1,4-diazepan-5-one is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain:
Research into its specific interactions at the molecular level remains an area of active investigation .
The physical properties can vary based on purity levels and crystallization methods used during synthesis .
(S)-7-Methyl-1,4-diazepan-5-one has potential applications across various scientific domains:
Ongoing research aims to expand its applications further into therapeutic areas beyond anxiety management .
The 1,4-diazepanone heterocyclic scaffold represents a privileged structure in medicinal chemistry, characterized by a seven-membered ring containing two nitrogen atoms and a ketone functionality at the fifth position. This molecular framework exhibits remarkable conformational flexibility and diverse hydrogen bonding capabilities, enabling targeted interactions with crucial biological macromolecules. Its significance is profoundly amplified by its presence in clinically relevant natural products and synthetic analogues developed to combat increasingly resistant pathogens. The structural uniqueness of the diazepanone core facilitates precise three-dimensional positioning of pharmacophoric elements, making it an indispensable template for rational drug design against challenging therapeutic targets, particularly in the antimicrobial arena where novel mechanistic approaches are urgently required [2].
The diazepanone ring system serves as the central structural element in several highly potent natural product antibiotics, most notably the caprazamycins. These liponucleoside antibiotics, isolated from Streptomyces species, feature a 1,4-diazepan-5-one core connected to uridine, aminoribose, and a fatty acid side chain. This complex architecture enables their potent antibacterial activity, primarily against mycobacteria and a spectrum of Gram-positive pathogens. The biological activity of caprazamycins stems from their ability to selectively inhibit MraY (phospho-N-acetylmuramoyl-pentapeptide-transferase), an essential bacterial enzyme in the peptidoglycan biosynthesis pathway [2].
MraY catalyzes the formation of the first lipid-linked intermediate in peptidoglycan assembly, a critical step for bacterial cell wall construction. Inhibition of MraY disrupts the production of this essential precursor, leading to impaired cell wall synthesis and eventual bacterial cell death. The diazepanone moiety is indispensable for this inhibitory activity, as evidenced by structure-activity relationship studies showing dramatically reduced efficacy upon its modification. Consequently, synthetic and semi-synthetic analogues retaining the diazepanone core but incorporating simplified structural subunits have emerged as promising candidates for novel antibacterial development targeting MraY [2].
Table 1: Natural and Synthetic Antibiotics Featuring the 1,4-Diazepanone Core Targeting MraY
Compound Class | Representative Example | Structural Features | Target Pathogens | Mechanism of Action |
---|---|---|---|---|
Natural Liponucleosides | Caprazamycins | Diazepanone core + uridine + aminoribose + fatty acid | Mycobacteria, Gram-positive bacteria | MraY Inhibition |
Semi-synthetic Analogues | Caprazene derivatives | Modified diazepanone core + simplified nucleoside | Broad-spectrum Gram-positive | MraY Inhibition |
Fully Synthetic Derivatives | Compound 3a-c series | Diazepanone core with aryl/alkyl substituents | Model Gram-positive/Gram-negative | Presumed MraY Inhibition |
The exploration of diazepanone-based MraY inhibitors represents a strategic approach to addressing the critical need for antibiotics with novel mechanisms of action. Given the essentiality of MraY for bacterial viability and its absence in mammalian cells, this target offers significant potential for selective antimicrobial action. Research efforts have demonstrated that simplified diazepanone derivatives, such as those bearing aryl or alkyl substituents (e.g., compounds 3a-c), retain substantial antimicrobial efficacy against model bacterial strains. This validates the diazepanone scaffold as a versatile platform for developing new antibacterial agents, circumventing the synthetic complexity of natural caprazamycins while preserving their core pharmacophore [2].
The 1,4-diazepan-5-one ring system possesses distinctive conformational properties critical to its biological function. The seven-membered ring adopts boat or chair conformations, influencing the spatial orientation of its substituents and the exposure of its hydrogen-bonding functionalities. The carbonyl group at the fifth position and the secondary amine (N4) are particularly significant, acting as hydrogen bond acceptors and donors, respectively. This amphoteric character facilitates strong interactions with target enzymes, contributing to high binding affinity [2]. Computational studies, including Density Functional Theory (DFT) analyses of compounds like 2,7-bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one, reveal the electron density distribution and molecular electrostatic potential (MEP) surfaces crucial for identifying nucleophilic and electrophilic regions involved in ligand-target interactions [2].
Systematic structural modifications of the diazepanone core significantly modulate pharmacological properties. Key sites for chemical diversification include:
Table 2: Structural Features and Biological Implications of 1,4-Diazepanone Derivatives
Structural Element | Modification Examples | Impact on Molecular Properties | Biological Consequence |
---|---|---|---|
Diazepanone Core | Boat/Chair conformation | Alters spatial positioning of substituents | Influences complementarity to enzyme binding sites |
Carbonyl (C5=O) | Unmodified | Strong hydrogen bond acceptor | Key interaction with active site residues |
Secondary Amine (N4-H) | Unmodified or alkylated | Hydrogen bond donor; alkylation reduces polarity | Critical for binding affinity; alkylation may affect solubility |
C2/C7 Substituents | Aryl (e.g., 4-chlorophenyl), Alkyl | Modulates lipophilicity and steric bulk | Enhances hydrophobic binding; influences membrane penetration |
N1/N3 Nitrogen Atoms | Methylation, H-bonding groups | Affects basicity and hydrogen bonding capacity | Alters protein binding and cellular uptake |
Arm Extensions | Amide-linked chains | Extends reach into enzyme channels | Can improve potency and overcome steric hindrance from mutations |
The impact of these structural variations is evident in the spectroscopic profiles of synthesized derivatives. Infrared spectroscopy confirms the presence of characteristic carbonyl stretching vibrations (approximately 1669 cm⁻¹) and N-H stretches (approximately 3200 cm⁻¹). Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy reveals distinct proton environments for diastereotopic protons adjacent to chiral centers, providing evidence for the conformational rigidity imparted by the ring structure. For instance, the methyl group in (S)-7-methyl-1,4-diazepan-5-one (C6H12N2O, CID 45117250) exhibits characteristic chemical shifts and coupling patterns sensitive to the stereochemistry at C7, influencing its three-dimensional presentation to biological targets [2] [7]. Single Crystal X-ray Diffraction (SC-XRD) studies provide definitive proof of molecular geometry, bond lengths, angles, and crystal packing forces (e.g., Hirshfeld surface analysis), which are critical for understanding solid-state properties relevant to formulation and bioavailability [2].
The relentless emergence of antimicrobial resistance constitutes a global health crisis. Bacteria deploy sophisticated resistance mechanisms, including enzyme-mediated antibiotic inactivation (e.g., β-lactamases), target site modifications, enhanced efflux pump activity, and reduced membrane permeability. These mechanisms rapidly diminish the efficacy of existing antibiotic classes, necessitating continuous innovation in antimicrobial design [1] [4] [5]. Diazepanone-based analogues represent a strategic countermeasure within this evolutionary arms race, leveraging their novel mechanism of action (MraY inhibition) and structural features less susceptible to existing resistance determinants.
The rationale for developing diazepanone-based analogues focuses on two primary resistance-combatting strategies:
Bypassing Established Resistance Mechanisms: Unlike β-lactams (targeting Penicillin-Binding Proteins, PBPs), aminoglycosides, or fluoroquinolones, diazepanone-based MraY inhibitors act on a target historically underexploited by clinically used antibiotics. Consequently, the prevalence of specific resistance mechanisms against MraY inhibitors, such as enzymatic inactivation or efflux pumps specifically evolved to handle this chemotype, remains relatively low in clinical bacterial populations. This inherent novelty provides a crucial therapeutic advantage [1] [2]. Modifications to the diazepanone structure, such as specific aryl substitutions or extended side chains, can further reduce susceptibility to broad-spectrum resistance enzymes like Extended-Spectrum Beta-Lactamases (ESBLs) or AmpC β-lactamases, which primarily hydrolyze β-lactam rings and lack activity against the diazepanone core.
Optimizing Target Engagement and Evasion of Efflux: Structural refinements of the diazepanone core aim to enhance binding affinity to MraY while minimizing recognition by bacterial efflux systems. Computational modeling and structure-based drug design allow for the strategic placement of substituents that maximize interactions with conserved residues in the MraY active site, regions less prone to mutation-induced resistance. For example, amide-linked "long arm" extensions from the diazepanone core (analogous to strategies used in triazole antifungal design targeting fungal CYP51) are engineered to reach deeper into the MraY substrate channel, potentially overcoming resistance caused by mutations near the enzyme's entrance [2] [6]. Additionally, modulating the compound's lipophilicity and charge through N-alkylation or aryl substitutions can reduce affinity for multidrug efflux pumps (e.g., AcrAB-TolC in Gram-negatives), thereby increasing intracellular concentrations necessary for MraY inhibition [4] [5].
Table 3: Resistance Mechanisms and Diazepanone-Based Counterstrategies
Resistance Mechanism | Effect on Traditional Antibiotics | Diazepanone-Based Counterstrategy |
---|---|---|
Enzyme Inactivation (e.g., β-lactamases, aminoglycoside modifying enzymes) | Hydrolysis or modification of antibiotic structure rendering it inactive | Chemically distinct diazepanone core is not a substrate for common resistance enzymes |
Target Site Modification (e.g., PBP2a in MRSA, DNA gyrase mutations) | Reduced antibiotic binding affinity | Targets MraY; structural analogues designed for high affinity to conserved regions less prone to mutation |
Enhanced Efflux Pump Expression | Active extrusion of antibiotic from cell, reducing intracellular concentration | Structural optimization to reduce pump recognition (e.g., specific lipophilicity profiles) |
Reduced Membrane Permeability | Decreased intracellular accumulation | Potential for optimized amphiphilic derivatives facilitating penetration through porins or membranes |
The synthesis and evaluation of diverse diazepanone derivatives (e.g., compounds 3a-c with varying aryl and alkyl groups) provide essential structure-activity relationship (SAR) data to guide this resistance-focused optimization. Biological testing against panels of wild-type and resistant bacterial strains reveals crucial insights into the ability of specific structural motifs to overcome resistance. For instance, certain derivatives exhibit comparable activity to advanced antibiotics like posaconazole in model fungal systems, demonstrating the potential of this scaffold against resistant pathogens [2]. This evolutionary approach to drug design, where chemical innovation is directly informed by bacterial resistance mechanisms, positions 1,4-diazepanone derivatives as a critically important class of compounds in the ongoing battle against antimicrobial resistance. Continued exploration of structure-activity relationships, particularly focusing on modifications that enhance target binding while evading resistance mechanisms, is essential for translating the promise of the diazepanone scaffold into next-generation therapeutics [1] [2] [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: